2-(1H-benzimidazol-2-yl)acetohydrazide

Übersicht

Beschreibung

Synthesis Analysis

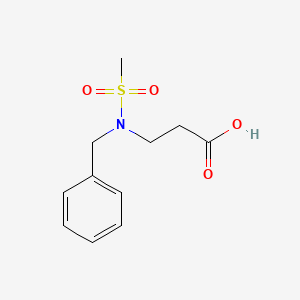

The synthesis of 2-(1H-benzimidazol-2-yl)acetohydrazide derivatives involves multi-step chemical reactions, starting with o-phenylenediamine and phenoxyacetic acid, leading to the formation of the target compound through hydrazinolysis of the corresponding esters. This process demonstrates the complexity and precision required in synthetic organic chemistry to obtain desired structures with potential biological activities (Shaharyar et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(1H-benzimidazol-2-yl)acetohydrazide derivatives is characterized by spectroscopic methods, including IR, NMR, and elemental analysis. These techniques provide detailed information on the molecular architecture, such as the arrangement of atoms and the presence of functional groups, essential for understanding the compound's chemical properties and reactivity (Xin, 2013).

Chemical Reactions and Properties

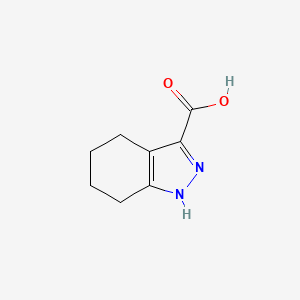

Benzimidazole derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reaction with hydrazine hydrate, to yield a wide range of compounds with diverse chemical properties. These reactions are crucial for the synthesis of pharmacologically active molecules, demonstrating the versatility and reactivity of the benzimidazole scaffold (Ansari & Lal, 2009).

Wissenschaftliche Forschungsanwendungen

1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity

- Methods of Application : The effect on tubulin polymerization was evaluated in vitro on porcine tubulin. The anticancer activity was evaluated against human malignant cell lines MCF-7 and AR-230, as well as against normal fibroblast cells 3T3 and CCL-1 .

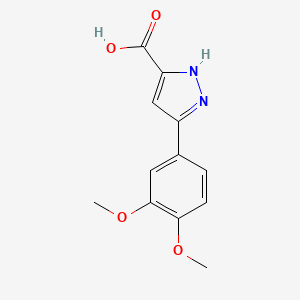

- Results or Outcomes : The compounds elongated the nucleation phase and slowed down the tubulin polymerization comparably to nocodazole. The most active were the trimethoxy substituted derivative 1i and the positional isomers 1j and 1k, containing hydroxy and methoxy substituents: they showed IC 50 similar to the reference podophyllotoxin in both tumor cell lines, accompanied with high selectivity towards the malignantly transformed cells .

2. Antiparasitic and Antioxidant Activity

- Methods of Application : The anthelmintic activity on encapsulated T. spiralis was studied in vitro. The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

- Results or Outcomes : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. 5b and 5d killed the total parasitic larvae (100% effectiveness) after 24 hours incubation period at 37 C in both concentrations (50 and 100 mg ml 1). The two 2,3- and 3,4-dihydroxy hydrazones 5b and 5d were the most effective radical scavengers in all studied systems .

3. Antimicrobial Activity

- Summary of Application : A series of novel 2/3 (1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides and propionamides have been screened for antimicrobial activity .

- Methods of Application : These derivatives were synthesized and tested for their antimicrobial activity .

- Results or Outcomes : The derivatives 5a and 7a (9a and 9b) showed potent antimicrobial activity .

4. Anticonvulsant Activity

- Summary of Application : Various derivatives of 2-(1H-benzimidazol-2-yl)-N′-[(Z)-phenylmethylidene]acetohydrazide and some compounds containing oxadiazole bearing benzimidazole were synthesized and screened for their anticonvulsant activity .

- Methods of Application : The anticonvulsant screening was performed using MES and scPTZ .

- Results or Outcomes : Two compounds 7g and j were found to be potent in both the screens and their protective index was found to be better than standard drugs used .

5. Antitumor Activity

- Summary of Application : Benzimidazole is a structural fragment frequently encountered in drugs and it is of main importance as a precursor for the synthesis of new benzimidazoles with antitumor activity .

- Methods of Application : The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .

- Results or Outcomes : Many benzimidazoles have found application in the therapeutic practice—bendamustine, nocodazole, denibulin, etc .

6. Antiparasitic Activity

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-9(14)5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQMWDANTBEUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350482 | |

| Record name | 2-(1H-Benzimidazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-yl)acetohydrazide | |

CAS RN |

19731-02-3 | |

| Record name | 1H-Benzimidazole-2-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19731-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)